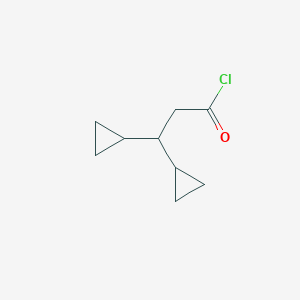![molecular formula C9H15BrO2 B14883330 7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14883330.png)
7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Bromoethyl)-1,4-dioxaspiro[44]nonane is a spiro compound characterized by a unique structure where a bromine atom is attached to an ethyl group, which is further connected to a dioxaspiro nonane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with 2-bromoethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted spiro compounds.
Oxidation: Formation of spiro oxides or ketones.
Reduction: Formation of spiro alcohols or alkanes.
Applications De Recherche Scientifique
7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxaspiro ring structure provides stability and rigidity, which can influence the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Similar spiro structure but lacks the bromoethyl group.
2,7-Diazaspiro[3.5]nonane: Contains nitrogen atoms in the spiro ring.
Diazabicyclo[4.3.0]nonane: Different bicyclic structure with nitrogen atoms.
Uniqueness
7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the spiro ring and the bromine atom makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H15BrO2 |
|---|---|
Poids moléculaire |
235.12 g/mol |
Nom IUPAC |
8-(2-bromoethyl)-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H15BrO2/c10-4-2-8-1-3-9(7-8)11-5-6-12-9/h8H,1-7H2 |
Clé InChI |
JSBBQWMQNAHFJM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1CCBr)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


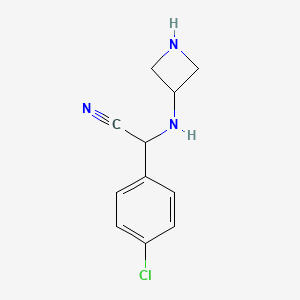

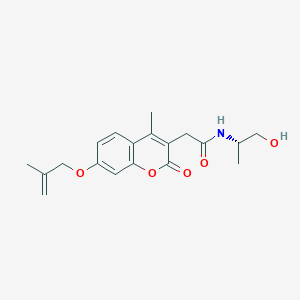
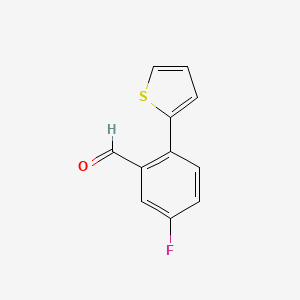
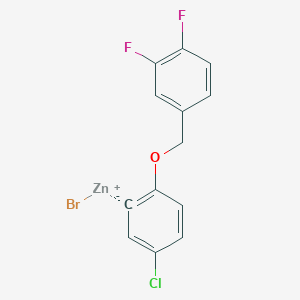
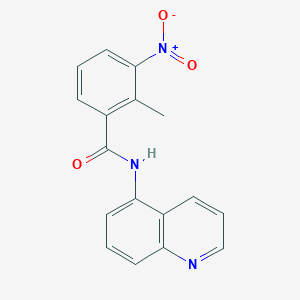
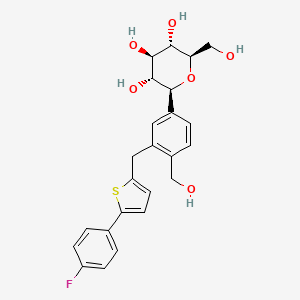
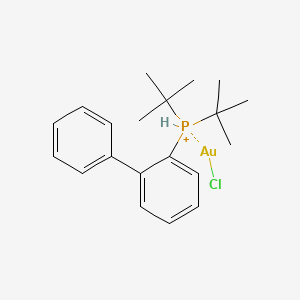

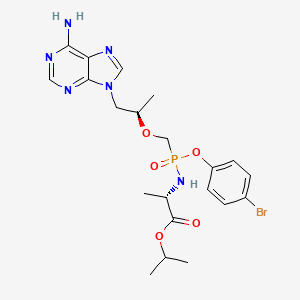
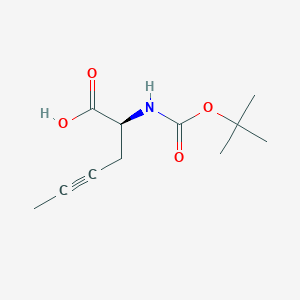
![[1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14883340.png)

